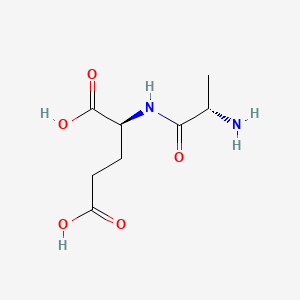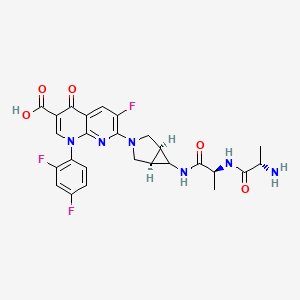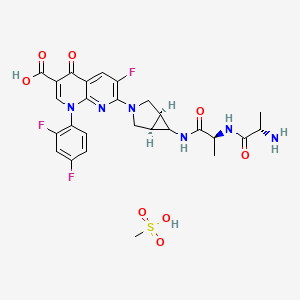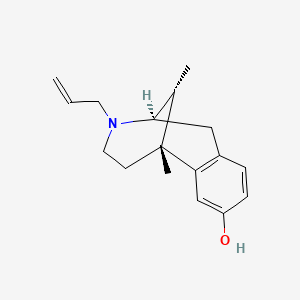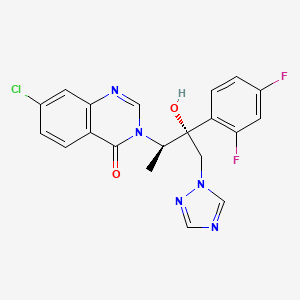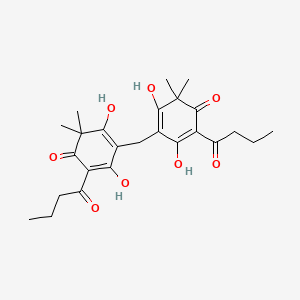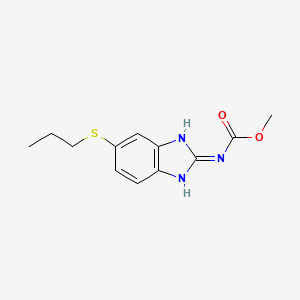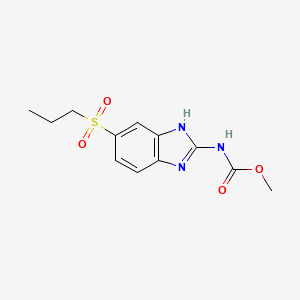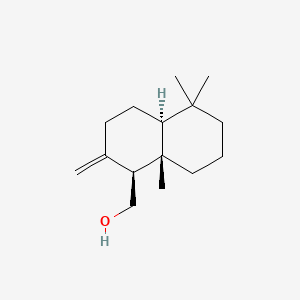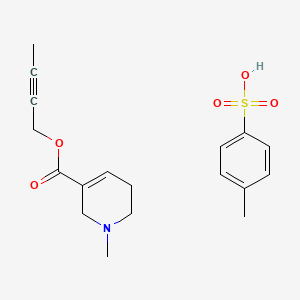
Arecaidine but-2-ynyl ester tosylate
Overview
Description
Arecaidine but-2-ynyl ester tosylate is a potent muscarinic agonist that selectively activates muscarinic acetylcholine receptor M2. This compound is known for its ability to decrease mean arterial pressure and heart rate in rats, making it a valuable tool in cardiovascular research .
Mechanism of Action
Target of Action
Arecaidine but-2-ynyl ester tosylate (ABET) is a selective agonist of muscarinic acetylcholine receptors (mAChRs) . It shows a 4.6-fold selectivity for M2 receptors in the atrium versus those in the ileum . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Mode of Action
ABET interacts with its target, the M2 mAChRs, leading to a series of intracellular events. The activation of M2 receptors by ABET can lead to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cAMP, reducing protein kinase A (PKA) activity .
Biochemical Pathways
The activation of M2 mAChRs by ABET affects several biochemical pathways. One of the key pathways involves the regulation of non-quantal acetylcholine (ACh) secretion from nerve endings . This process is regulated by exogenous and endogenous nitric oxide (NO), which is synthesized in a calcium and calmodulin-dependent manner .
Pharmacokinetics
It is known that abet is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The activation of M2 mAChRs by ABET results in a dose-dependent decrease in mean arterial pressure and heart rate in rats . This suggests that ABET may have potential therapeutic applications in cardiovascular disease.
Biochemical Analysis
Biochemical Properties
Arecaidine but-2-ynyl ester tosylate interacts with muscarinic acetylcholine receptors, specifically the M2 subtype . These receptors are part of the G-protein coupled receptor superfamily and are involved in various biochemical reactions, including the regulation of heart rate and mean arterial pressure .
Cellular Effects
In cellular processes, this compound has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats . It also influences cell function by interacting with muscarinic acetylcholine receptors, which play a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to muscarinic acetylcholine receptors, specifically the M2 subtype . This binding can lead to various effects at the molecular level, including changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on mean arterial pressure and heart rate are dose-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats
Metabolic Pathways
Given its interaction with muscarinic acetylcholine receptors, it is likely involved in pathways related to acetylcholine signaling .
Transport and Distribution
Given its interaction with muscarinic acetylcholine receptors, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its interaction with muscarinic acetylcholine receptors, it is likely localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arecaidine but-2-ynyl ester tosylate involves the esterification of arecaidine with but-2-ynyl alcohol in the presence of tosyl chloride. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and purification through crystallization or chromatography are likely employed.
Chemical Reactions Analysis
Types of Reactions
Arecaidine but-2-ynyl ester tosylate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of the alkyne group .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with a base to facilitate the leaving of the tosylate group.
Click Chemistry: Copper(I) catalysts are used to facilitate the cycloaddition of azides to the alkyne group in this compound.
Major Products
The major products of these reactions depend on the nucleophile or azide used. For example, substitution with an amine would yield an amide, while click chemistry with an azide would produce a triazole derivative.
Scientific Research Applications
Arecaidine but-2-ynyl ester tosylate is extensively used in scientific research due to its selective activation of muscarinic acetylcholine receptor M2. Some of its applications include:
Cardiovascular Research: Used to study the effects of muscarinic receptor activation on heart rate and blood pressure.
Neuroscience: Investigated for its role in modulating neurotransmitter release and neuronal excitability.
Pharmacology: Employed in the study of drug-receptor interactions and the development of new therapeutic agents targeting muscarinic receptors.
Comparison with Similar Compounds
Similar Compounds
Arecaidine propargyl ester: Another muscarinic agonist with similar selectivity for muscarinic receptors.
Oxotremorine: A non-selective muscarinic agonist used in various pharmacological studies.
Carbachol: A cholinergic agonist that activates both nicotinic and muscarinic receptors.
Uniqueness
Arecaidine but-2-ynyl ester tosylate is unique due to its high selectivity for muscarinic acetylcholine receptor M2, making it a valuable tool for studying specific physiological and pharmacological processes without significant off-target effects .
Properties
IUPAC Name |
but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXMGUNTQSFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


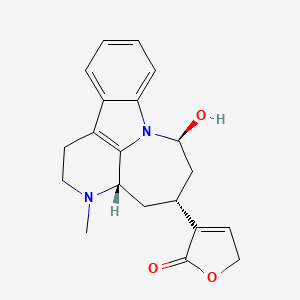
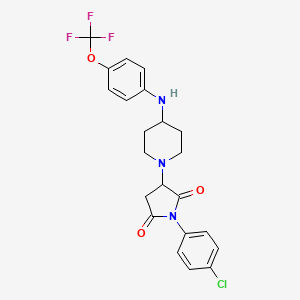
![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)
